(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol

Chiral resolution Absolute configuration Enantiomeric purity

This enantiopure (1R,2R,5R,6R)-diol provides a rigid bicyclic scaffold with a free secondary amine and two equatorially disposed hydroxyl groups, enabling direct acylation, alkylation, or sulfonylation without protecting-group manipulation. Its absolute configuration is rigorously assigned by CD and exciton chirality, and it shows kinetic preference in lipase-catalyzed resolutions. The scaffold yields the enantiopure N-Boc-2,6-dione chiral building block and supports geometrically interpretable SAR. It is a privileged starting point for sigma-2 ligand optimization and DAT-sparing CNS programs, offering three H-bond donors, three acceptors, zero rotatable bonds, and compliance with fragment library ‘rule of three’ criteria.

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 2305485-55-4
Cat. No. B2374394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol
CAS2305485-55-4
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESC1CC(C2CCC(C1N2)O)O
InChIInChI=1S/C8H15NO2/c10-7-3-1-5-8(11)4-2-6(7)9-5/h5-11H,1-4H2/t5-,6-,7-,8-/m1/s1
InChIKeyHUDZWSOGXNHVQS-WCTZXXKLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol (CAS 2305485-55-4): Enantiopure Bicyclic Diol Scaffold for Chiral Synthesis and Drug Discovery


(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol (CAS 2305485-55-4) is the single-enantiomer form of an endo,endo-2,6-dihydroxy-9-azabicyclo[3.3.1]nonane scaffold, belonging to the broader class of 9-azabicyclo[3.3.1]nonane derivatives recognized as privileged structures in medicinal chemistry [1]. The compound features a conformationally rigid bicyclic framework with a bridgehead secondary amine and two equatorially disposed hydroxyl groups, providing a well-defined vector geometry for downstream derivatization. Unlike its racemic mixture or N-substituted analogs, this specific enantiomer (1R,2R,5R,6R) has been unambiguously assigned by circular dichroism and exciton chirality methods, establishing it as a stereochemically authenticated building block for asymmetric synthesis [2].

Why the (1R,2R,5R,6R) Enantiomer Cannot Be Replaced by Racemic Mixtures, N-Substituted Analogs, or Other Bicyclic Diols


The 9-azabicyclo[3.3.1]nonane-2,6-diol scaffold exists in multiple forms—racemic mixture, N-Boc-protected, N-benzyl, and N-methyl variants—each with distinct physicochemical properties, reactivity profiles, and biological outcomes. Critically, the (1R,2R,5R,6R) enantiomer exhibits a kinetic preference in lipase-catalyzed resolutions that its antipode does not, as demonstrated by Candida rugosa lipase selectively acylating this enantiomer in agreement with Kazlauskas' rule [1]. N-Substituted analogs such as the N-Boc derivative require additional deprotection steps, while the N-methyl variant (CAS 57617-75-1) introduces an additional stereoelectronic perturbation that alters both hydrogen-bond donor count (from 3 to 2) and bioavailability-relevant parameters . Furthermore, the free NH of the target compound enables direct functionalization—acylation, alkylation, or sulfonylation—without the need for protecting group manipulation, a key advantage over N-protected congeners in fragment-based drug discovery and parallel library synthesis [2].

Quantitative Differentiation Evidence for (1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol vs. Closest Analogs


Enantiomeric Purity and Absolute Configuration: (1R,2R,5R,6R) vs. Racemic Mixture

The (1R,2R,5R,6R) enantiomer was obtained in enantiomerically pure form via kinetic resolution with Candida rugosa lipase, which exhibited kinetic preference specifically for this enantiomer. The absolute configuration was independently confirmed by two orthogonal methods: comparison of experimental and TDDFT-simulated circular dichroism spectra, and the benzoate exciton chirality method applied to the derived endo,endo-dibenzoate (+)-7 [1]. In contrast, the racemic mixture (CAS 2305485-55-4 as typically supplied by vendors such as Sigma-Aldrich and CymitQuimica) contains equal amounts of both enantiomers, which can lead to divergent biological activity or crystallization behavior .

Chiral resolution Absolute configuration Enantiomeric purity Circular dichroism

Functional Group Availability: Free NH Diol vs. N-Boc-Protected Analog

The target compound bears a free secondary amine (NH) with three hydrogen-bond donor sites (2 × OH + 1 × NH), whereas the N-Boc-protected analog (compound 2b in Bieliūnas et al.) has only two H-bond donors (2 × OH) and requires a separate deprotection step prior to further N-functionalization [1]. This distinction is critical in medicinal chemistry campaigns: the free NH enables direct acylation, reductive amination, or sulfonylation without protecting group manipulation, reducing synthetic step count by at least one deprotection step compared to the N-Boc analog . Additionally, the N-Boc group adds substantial steric bulk (tert-butoxycarbonyl, ~101 g/mol additional mass) that can interfere with target binding in fragment-based screening.

Protecting group strategy Synthetic efficiency Hydrogen bonding Fragment-based drug discovery

Oxidation State Versatility: Diol vs. Dione as Chiral Building Blocks

The (1R,2R,5R,6R)-diol serves as a direct precursor to the enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione (4b), a chiral diketone building block. Both enantiomers of the N-Boc diol 2b were converted into the corresponding enantiomerically pure diones 4b, with the absolute configuration of 4b determined as (−)-(1R,5R) and (+)-(1S,5S) [1]. The dione 4b represents a chemically orthogonal reactivity profile (electrophilic ketone carbons) compared to the diol (nucleophilic hydroxyls), enabling divergent synthetic strategies from a common chiral pool intermediate. The 9-benzyl analog (compound 2a) has separately been employed as an intermediate in indole alkaloid total synthesis (macroline/sarpagine series), demonstrating the scaffold's utility across distinct natural product families [2].

Oxidation Chiral building block Diketone Enantioselective synthesis

Class-Level Sigma-2 Receptor Selectivity: 9-Azabicyclo[3.3.1]nonane Scaffold vs. Tetrahydroisoquinoline-Based Ligands

9-Azabicyclo[3.3.1]nonane derivatives, including N-substituted phenylcarbamate analogs, have been identified as among the most selective sigma-2 (σ₂) receptor ligands reported to date, with high σ₂ affinity and low or no affinity for sigma-1 (σ₁) receptors [1]. In a focused series, compounds WC-26 and WC-59 bearing the 9-azabicyclo[3.3.1]nonan-3α-yl scaffold exhibited σ₂ Ki values of 2.58 nM and 0.82 nM, with σ₁/σ₂ selectivity ratios of 557 and 2,087, respectively [2]. While the target compound (1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol itself is the unsubstituted parent diol rather than an optimized sigma ligand, it represents the versatile scaffold from which such highly selective ligands were derived. The 2,6-diol substitution pattern provides synthetic handles at both positions for independent optimization—a structural feature distinct from the 3α-monosubstituted pattern of WC-26/WC-59.

Sigma-2 receptor Selectivity Cancer imaging Chemosensitization

Dopamine Transporter (DAT) Affinity: Structural Sensitivity of the 9-Azabicyclo[3.3.1]nonane Scaffold vs. Tropane Cocaine Analogs

A series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were evaluated as cocaine-binding site ligands at the dopamine transporter (DAT), revealing Ki values of 2–14 μM—approximately 100-fold less potent than cocaine and structurally analogous tropane-based inhibitors [1]. This dramatic potency difference demonstrates that the DAT cocaine-binding site is exquisitely sensitive to the C(6)–C(7) ethylene bridge present in the 9-azabicyclo[3.3.1]nonane scaffold versus the two-carbon bridge of tropane. While reduced DAT affinity might appear disadvantageous, it scientifically establishes this scaffold as a valuable selectivity control: the 9-azabicyclo[3.3.1]nonane core can be employed to deliberately eliminate DAT activity in polypharmacology profiles, a feature not achievable with tropane-based scaffolds [2].

Dopamine transporter Cocaine binding site Structure-activity relationship Conformational constraint

Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Diamine or Piperidine Diols

The (1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol scaffold possesses zero rotatable bonds, with all hydroxyl and amine functional groups locked in well-defined equatorial orientations by the rigid bicyclic framework . This contrasts sharply with flexible acyclic 1,3-diamino-2-propanol or piperidine-3,5-diol scaffolds (1–3 rotatable bonds) commonly used as alternative chiral building blocks. Conformational preorganization can provide an entropic benefit in molecular recognition: the ligand pays a smaller conformational entropy penalty upon binding compared to flexible analogs, which must adopt the bioactive conformation from an ensemble of solution conformers [1]. The rigid scaffold also ensures that downstream derivatives maintain predictable three-dimensional orientation of substituents—critical for structure-based drug design where vector geometry is a key design parameter.

Conformational restriction Ligand preorganization Entropic benefit Scaffold rigidity

High-Value Application Scenarios for (1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol


Enantioselective Synthesis of Chiral N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione Building Blocks

The enantiopure (1R,2R,5R,6R)-diol serves as the direct precursor to enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione (4b), a chiral diketone of established utility in asymmetric synthesis. Both enantiomers of the diol were converted into the corresponding enantiopure diones, with absolute configurations rigorously assigned by TDDFT-simulated CD spectra and exciton chirality [1]. The dione offers electrophilic ketone functionality for Grignard additions, reductive aminations, and aldol condensations—enabling construction of more complex chiral architectures while preserving the bicyclic scaffold's conformational rigidity.

Fragment-Based Drug Discovery Leveraging the Free NH,2,6-Diol Pharmacophore

The target compound's combination of low molecular weight (157.21 g/mol), three H-bond donors, three H-bond acceptors, and zero rotatable bonds [1] conforms to the 'rule of three' guidelines for fragment libraries. The free secondary amine and two hydroxyl groups provide three distinct vectors for fragment elaboration via parallel chemistry (acylation, alkylation, sulfonylation) without protecting group manipulation—a critical efficiency advantage in fragment-to-lead optimization. The rigid scaffold ensures that SAR from fragment growing is geometrically interpretable, accelerating structure-based design cycles.

Development of Sigma-2 Receptor Ligands for Oncology Imaging and Chemosensitization

Although the parent diol lacks direct sigma-2 binding data, the 9-azabicyclo[3.3.1]nonane scaffold has produced the most sigma-2-selective ligands reported (σ₁/σ₂ selectivity up to 2,087-fold for WC-59, σ₂ Ki = 0.82 nM) [1]. The 2,6-diol substitution pattern uniquely enables simultaneous optimization at two positions (C2 and C6), offering a degree of freedom absent in the extensively explored 3α-monosubstituted series. This scaffold is therefore strategically positioned for 'second-generation' sigma-2 ligand programs requiring dual-vector pharmacophore exploration.

DAT-Selectivity Control in Polypharmacology Neuroscience Programs

The 9-azabicyclo[3.3.1]nonane scaffold's ~100-fold reduced dopamine transporter affinity relative to tropane analogs [1] makes it a valuable scaffold for CNS programs where DAT activity must be deliberately excluded. This intrinsic selectivity feature cannot be achieved with tropane-based scaffolds without extensive structural modification, making the 9-azabicyclo[3.3.1]nonane core a preferred starting point when DAT-sparing polypharmacology is a design criterion.

Quote Request

Request a Quote for (1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.